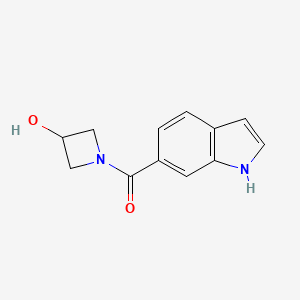

1-(1H-indole-6-carbonyl)azetidin-3-ol

Description

Properties

CAS No. |

1338965-30-2 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(3-hydroxyazetidin-1-yl)-(1H-indol-6-yl)methanone |

InChI |

InChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-2-1-8-3-4-13-11(8)5-9/h1-5,10,13,15H,6-7H2 |

InChI Key |

OUQTYTNEIFJCTC-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. By leveraging established synthetic protocols and spectroscopic principles for related indole and azetidine structures, this document outlines a comprehensive approach to the synthesis, purification, and in-depth structural characterization of this target molecule.

Introduction: The Scientific Rationale

The convergence of the indole nucleus and the azetidine ring in a single molecular entity presents a compelling strategy in modern drug discovery. The indole scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable building block in medicinal chemistry.[3][4] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[5]

The target molecule, 1-(1H-indole-6-carbonyl)azetidin-3-ol, combines these two privileged scaffolds through a stable amide linkage. This design is predicated on the hypothesis that the resulting conjugate will exhibit unique biological activities, potentially as an inhibitor of protein kinases, given that derivatives of indole-6-carboxylic acid have shown promise in targeting enzymes like EGFR and VEGFR.[6] This guide will provide the foundational knowledge for the synthesis and rigorous structural confirmation of this promising compound.

Proposed Synthesis of 1-(1H-indole-6-carbonyl)azetidin-3-ol

The synthesis of the target molecule is predicated on the formation of an amide bond between 1H-indole-6-carboxylic acid and azetidin-3-ol. This transformation can be efficiently achieved through a direct amide coupling reaction, a cornerstone of medicinal chemistry.[7]

Synthetic Workflow

The proposed synthetic pathway involves the activation of the carboxylic acid group of 1H-indole-6-carboxylic acid to facilitate nucleophilic attack by the secondary amine of azetidin-3-ol.

Caption: Proposed synthetic workflow for 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Detailed Experimental Protocol

Materials:

-

1H-Indole-6-carboxylic acid

-

Azetidin-3-ol hydrochloride[8]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve azetidin-3-ol hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Add the solution of azetidin-3-ol to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(1H-indole-6-carbonyl)azetidin-3-ol.

Structural Analysis and Characterization

Rigorous structural elucidation is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques will be employed.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Indole Moiety: Signals in the aromatic region (δ 7.0-8.5 ppm), including a characteristic singlet for the indole N-H proton (δ ~11.0-12.0 ppm).[9][10] Azetidine Moiety: A multiplet for the CH-OH proton (δ ~4.5-5.0 ppm), and multiplets for the CH₂ protons adjacent to the nitrogen and the hydroxyl-bearing carbon (δ ~3.8-4.8 ppm). A signal for the hydroxyl proton will also be present, which may be broad and its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Indole Moiety: Resonances for the aromatic carbons (δ 100-140 ppm) and the carbonyl carbon (δ ~165-170 ppm).[11] Azetidine Moiety: A signal for the carbon bearing the hydroxyl group (δ ~55-65 ppm) and signals for the other two ring carbons (δ ~50-60 ppm). |

| Mass Spec. (ESI+) | The expected [M+H]⁺ peak for the molecular formula C₁₂H₁₂N₂O₂. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the indole (around 3400 cm⁻¹), the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), and the C=O stretch of the amide (around 1630-1650 cm⁻¹).[9] |

Molecular Structure and Key Features

Caption: Key structural features of 1-(1H-indole-6-carbonyl)azetidin-3-ol.

The indole ring system provides a planar, aromatic core that can participate in π-π stacking and hydrophobic interactions. The amide bond introduces rigidity and is a key hydrogen bond donor and acceptor. The azetidine ring offers a three-dimensional scaffold that can orient substituents in specific vectors in space, a desirable feature for optimizing interactions with biological targets.[3] The hydroxyl group on the azetidine ring can also participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.

Potential Biological Significance and Future Directions

The structural amalgamation of an indole-6-carboxamide and a 3-hydroxyazetidine moiety suggests several avenues for biological investigation. Derivatives of indole-6-carboxylic acid have demonstrated potent antiproliferative activity by targeting receptor tyrosine kinases such as EGFR and VEGFR.[6] The azetidine scaffold is present in numerous approved drugs and is known to enhance pharmacological properties.[4]

Future research should focus on:

-

In vitro biological screening: Evaluating the inhibitory activity of the synthesized compound against a panel of protein kinases implicated in cancer and other diseases.

-

Structure-Activity Relationship (SAR) studies: Synthesizing analogs with modifications on the indole and azetidine rings to probe the key structural determinants of biological activity.

-

Computational modeling: Employing molecular docking studies to predict the binding mode of the compound to potential biological targets and to guide further analog design.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural analysis of 1-(1H-indole-6-carbonyl)azetidin-3-ol. By following the outlined protocols, researchers can reliably prepare this novel compound and thoroughly characterize its chemical structure. The unique combination of the indole and azetidine scaffolds holds significant promise for the discovery of new therapeutic agents, and the information presented herein serves as a critical starting point for further investigation into its biological potential.

References

-

Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. Available from: [Link][3]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link][5]

-

Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. Available from: [Link][6]

-

Ullah, F., et al. (2021). Structure of azetidine‐containing compounds found in nature. ResearchGate. Available from: [Link]

-

Gürsoy, A., & Demirayak, Ş. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 676-683. Available from: [Link][9]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1004. Available from: [Link][10]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Drug Delivery and Therapeutics, 12(1), 164-173. Available from: [Link][1]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. Available from: [Link][11]

-

Zhang, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 565. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 95(12), 1523-1530. Available from: [Link]

-

Küçükgüzel, I., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Arzneimittelforschung, 58(3), 124-130. Available from: [Link]

-

Pop, A. O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4707. Available from: [Link][2]

-

Palkowitz, M. D., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2426-2429. Available from: [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. Available from: [Link]

-

Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

-

Al-Jothery, A. A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamia Journal of Pharmaceutical Sciences, 7(2), 12-23. Available from: [Link]

-

Zhang, J., & Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(18), 4931-4934. Available from: [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

-

Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12795-12802. Available from: [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

-

De Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1640. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

-

Scott, T. G., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 15(6), 285-296. Available from: [Link]

-

Lee, S., & Park, H. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Bulletin of the Korean Chemical Society, 34(11), 3469-3472. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

De Figueiredo, R. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 239-255. Available from: [Link][7]

-

Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(18), 6695. Available from: [Link]

-

Reddy, P. G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152988. Available from: [Link]

-

Sabatini, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. Available from: [Link]

-

Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available from: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 8. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Fusion of a Privileged Heterocycle and a Strained Ring System

An In-Depth Technical Guide to the Physicochemical Properties of Indole-Azetidine Hybrid Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a structural motif frequently found in natural products, endogenous signaling molecules like serotonin, and a multitude of approved pharmaceuticals.[1] Its planar, aromatic system is adept at engaging in π–π stacking and hydrogen bonding, enabling it to bind to a diverse array of biological targets.[1] However, the inherent lipophilicity and poor aqueous solubility of many indole derivatives can present significant challenges for drug development, limiting oral bioavailability and requiring complex formulations.[1]

Conversely, the azetidine ring, a four-membered saturated heterocycle, has garnered increasing attention as a tool to refine the properties of drug candidates.[2] Incorporating azetidines can enhance metabolic stability, improve aqueous solubility, and introduce structural rigidity.[3] These strained rings serve as versatile bioisosteres, offering unique exit vectors from a core scaffold and access to underexplored three-dimensional chemical space.[3][4]

The hybridization of these two scaffolds—the indole and the azetidine—represents a deliberate strategy to harness the target-binding potential of the indole while mitigating its physicochemical liabilities through the beneficial properties imparted by the azetidine ring. This guide provides a detailed exploration of the key physicochemical properties of these hybrid structures, offering field-proven insights and experimental methodologies for their characterization.

Lipophilicity: Tuning Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient at a specific pH (logD).[5][6]

The indole core is inherently lipophilic, which can be advantageous for crossing cell membranes but can also lead to non-specific binding and poor solubility. The introduction of an azetidine moiety can effectively modulate this property. Azetidines are among the least lipophilic saturated heterocycles, and their incorporation can lead to a significant reduction in the overall lipophilicity of the hybrid molecule.[7] This is a key strategy for improving the "drug-likeness" of potent but overly greasy indole-based compounds.

Data Presentation: Lipophilicity Comparison

The following table illustrates the typical effect on lipophilicity when incorporating a smaller, more polar saturated heterocycle like azetidine.

| Scaffold Feature | Typical Calculated LogP (cLogP) Range | Rationale |

| Indole Core | 2.0 - 4.0 | Planar, aromatic system contributes to high lipophilicity.[1] |

| Pyrrolidine/Piperidine Analogs | Can increase cLogP further | Larger, non-polar alkyl rings add to lipophilicity. |

| Azetidine Hybrid | 0.5 - 2.5 | The polar nitrogen atom in a small, constrained ring reduces overall lipophilicity, improving the hydrophilic-lipophilic balance.[7] |

Experimental Protocol: Determining logP

The "shake-flask" method remains the gold standard for experimental logP determination, though it is time-consuming.[5] High-Performance Liquid Chromatography (HPLC) offers a faster, more high-throughput alternative.[5]

Principle of HPLC-based logP Estimation: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known logP values. The logP of the test compound is then interpolated from its retention time.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[1] A compound must be in solution to be absorbed and reach its biological target. The planar, hydrophobic nature of the indole scaffold often results in poor solubility, which can be exacerbated by strong crystal lattice energy.[1]

The incorporation of an azetidine ring is a proven strategy to enhance aqueous solubility.[3][4] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its presence disrupts the planarity of the parent indole, which can reduce crystal packing forces and improve dissolution. In a comparative study, replacing larger heterocyclic rings with azetidines had a substrate-dependent effect on water solubility, in some cases causing a marked improvement.[4]

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it reflects the solubility of a compound from a solid-state (often amorphous) form, which is relevant to how compounds are initially tested in biological assays.[8]

Step-by-Step Nephelometric Assay: [8]

-

Prepare Stock Solutions: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Add Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.

-

Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the presence of undissolved precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a crucial factor influencing its pharmacokinetic profile, particularly its half-life and clearance.[9] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems are well-established for predicting a compound's metabolic fate.[10]

The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] The azetidine scaffold can confer significant metabolic stability. Its strained, saturated nature is often less prone to metabolism compared to larger, more flexible rings like pyrrolidine or piperidine.[7] Strategically placing the azetidine can shield metabolically "soft" spots on the indole nucleus, preventing enzymatic attack and prolonging the compound's half-life. Studies have shown that changing from a pyrrolidine to an azetidine ring can result in a more metabolically stable compound.[7]

Data Presentation: Representative Metabolic Stability

| Scaffold | In Vitro System | Half-life (t½) | Key Observation |

| Indoline-based DDR inhibitor | Human Liver Microsomes | ≤ 20 min | High metabolic clearance observed.[12] |

| Azetidine-based DDR inhibitor | Mouse Lung S9 | Extended half-life | The azetidine scaffold was identified as a promising starting point due to improved properties, including its PK profile.[12] |

| Azetidine analogue | Human Liver Microsomes | Most stable in series | Direct replacement of a pyrrolidine with an azetidine improved metabolic stability.[7] |

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.[10][13]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).[13]

-

Prepare an NADPH-regenerating system solution.

-

-

Incubation:

-

In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[13]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quench Reaction:

-

Sample Processing:

-

Vortex and centrifuge the samples to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

-

Molecular Geometry and Conformation: The Importance of 3D Shape

The fusion of a planar indole system with a non-planar, strained azetidine ring creates conformationally rigid, three-dimensional molecules.[15] This is highly desirable in drug development, as a well-defined 3D geometry can lead to improved binding affinity and selectivity for the target protein. Furthermore, increasing the three-dimensional character (often measured as the fraction of sp3 carbons) is correlated with improved physicochemical properties, including solubility.[15]

Recent synthetic advances have enabled the creation of complex ladder-shape azetidine-fused indoline pentacycles, which possess remarkable three-dimensionality and occupy a unique and underexplored area of chemical space.[15] The definitive method for determining the precise 3D structure and conformation of these hybrids in the solid state is single-crystal X-ray crystallography.[15][16][17]

Visualizations & Workflows

Diagram 1: General Workflow for Physicochemical Profiling

Caption: High-level workflow for assessing key physicochemical properties.

Diagram 2: Experimental Workflow for Microsomal Stability Assay

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Diagram 3: Structure-Property Relationship Model

Caption: Influence of individual moieties on hybrid scaffold properties.

Conclusion

The strategic combination of indole and azetidine scaffolds provides medicinal chemists with a powerful platform for developing novel therapeutics. This hybrid approach allows for the retention of the indole's potent biological activity while systematically improving critical physicochemical properties essential for a successful drug candidate. By enhancing solubility, increasing metabolic stability, and providing access to unique three-dimensional chemical space, the indole-azetidine hybrid scaffold effectively addresses common liabilities in drug discovery. A thorough understanding and experimental validation of the properties outlined in this guide are paramount to unlocking the full potential of these promising molecules.

References

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. Retrieved from [Link]

-

Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

Synthesis, Characterization & Biological Evaluation of Some Azetidine Derivatives. (2015, November 26). International Journal of Pharmacognosy. Retrieved from [Link]

-

A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. (2026, February 20). Journal of Medicinal Chemistry. Retrieved from [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. Retrieved from [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001, March 1). PubMed. Retrieved from [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023, January 11). PMC. Retrieved from [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. Retrieved from [Link]

-

Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. (2024, February 16). PMC. Retrieved from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. (2022, April). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. (2025, January 23). Journal of Education for Pure Science. Retrieved from [Link]

-

Predicted lipophilicity, physicochemical, solubility (sol.), and drug-likeness properties of the newly synthesized indole-based benzamide and caffeic acid amide analogues 3a-m. (2023, October). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. (2024, January 15). PubMed. Retrieved from [Link]

-

Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved from [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019, November 8). PMC. Retrieved from [Link]

-

Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex. Retrieved from [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PMC. Retrieved from [Link]

-

Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2025, September 16). MDPI. Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. (2010, July 1). PubMed. Retrieved from [Link]

-

Azetidine and Its Derivatives. (2011, July 6). DOI. Retrieved from [Link]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mercell.com [mercell.com]

- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Indole-6-Carbonyl Derivatives in Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2][3] The strategic introduction of a carbonyl group at the 6-position of this scaffold creates a class of compounds—indole-6-carbonyl derivatives—with distinct physicochemical properties and significant therapeutic potential. This guide provides a comprehensive technical overview of these derivatives, exploring their mechanisms of action, diverse applications in oncology, neurodegeneration, and virology, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental design, from molecular docking and chemical synthesis to in vitro biological assays, providing a robust framework for researchers and drug development professionals.

The Indole-6-Carbonyl Scaffold: A Privileged Structure with Strategic Advantages

The indole ring, a fusion of a benzene and a pyrrole ring, is a structural motif present in numerous natural products and FDA-approved drugs.[4][5][6] Its π-excessive nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological macromolecules.[3][7]

The introduction of a carbonyl (-C=O) group at the 6-position (indole-6-carbonyl) imparts several key advantages:

-

Hydrogen Bond Acceptor: The carbonyl oxygen acts as a potent hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in target protein binding pockets.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the carbonyl group influences the electron density distribution of the entire indole ring system, which can fine-tune binding affinity and reactivity.

-

Synthetic Handle: The carbonyl group serves as a versatile synthetic handle for further structural modifications, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).[5]

These features make indole-6-carbonyl derivatives a highly promising scaffold for developing targeted therapeutics.

Therapeutic Applications and Molecular Targets

Indole-6-carbonyl derivatives have demonstrated efficacy across multiple therapeutic areas by modulating the activity of key proteins involved in disease pathogenesis.

Anticancer Activity: Targeting Aberrant Signaling

Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival.[4] Indole-6-carbonyl derivatives have emerged as potent inhibitors of several key oncogenic drivers, particularly Receptor Tyrosine Kinases (RTKs).

Key Targets: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently overexpressed in various cancers, making them prime therapeutic targets.[8]

-

EGFR: Plays a crucial role in cell proliferation and survival. Its inhibition can halt tumor growth.

-

VEGFR-2: Is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Inhibiting VEGFR-2 can effectively starve the tumor.

Indole-6-carbonyl derivatives have been designed to target the ATP-binding sites of these kinases. By mimicking the pharmacophoric features of known inhibitors, these compounds can effectively block the kinase activity, leading to downstream effects such as cell cycle arrest and apoptosis.[8][9][10] For example, specific indole-6-carboxylic acid derivatives have shown potent antiproliferative activity against HCT-116, HeLa, and HT-29 cancer cell lines by inhibiting EGFR and VEGFR-2 tyrosine kinases.[8]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 by Indole-6-Carbonyl Derivatives.

Neurodegenerative Diseases: A Multifaceted Approach

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by complex pathologies, including oxidative stress, neuroinflammation, and protein aggregation.[11][12][13] The versatile scaffold of indole derivatives allows for the development of multi-target agents that can address these interconnected pathways.[11][14]

Key Targets & Mechanisms:

-

Oxidative Stress: Indole derivatives can act as potent antioxidants, scavenging free radicals and up-regulating the body's endogenous antioxidant defenses, thereby protecting neurons from oxidative damage.[12][13][15]

-

Neuroinflammation: Certain derivatives can modulate inflammatory pathways, such as the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain.[15]

-

Enzyme Inhibition: They can inhibit enzymes like monoamine oxidases (MAO) and cholinesterases, which are established targets in the treatment of Parkinson's and Alzheimer's disease, respectively.[14]

The ability of these compounds to potentially cross the blood-brain barrier is a critical attribute for their development as CNS-active agents.[14]

Antiviral Activity

The indole scaffold is present in many compounds with known antiviral properties.[1][2][3] Research has shown that specific indole-carboxylic acid derivatives can exhibit potent antiviral effects. For instance, a 6-bromo-5-methoxy-indole derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM.[16] The mechanism is believed to involve the suppression of syncytium formation induced by the viral spike protein.[16] This highlights the potential for indole-6-carbonyl derivatives to be developed as broad-spectrum antiviral agents.[17]

Synthetic Strategies for Indole-6-Carbonyl Derivatives

The synthesis of these derivatives relies on established and modern organic chemistry methodologies. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Common Synthetic Approaches:

-

Fischer Indole Synthesis: A classical method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][18][19] This route is robust for creating the core indole structure, which can then be functionalized.

-

Reissert Synthesis: This method uses o-nitrotoluene and diethyl oxalate to form the indole-2-carboxylic acid, which can be subsequently modified.[18][19][20]

-

Carbonylative Cyclization: Modern methods utilize metal-catalyzed carbonylation reactions to introduce the carbonyl group during the indole ring formation, offering an efficient and direct route.[5][21]

Experimental Protocol: Representative Synthesis of an Indole-6-Carboxylic Acid Derivative

This protocol outlines a general, multi-step synthesis, illustrating the logic behind the chosen reactions.

Objective: To synthesize an ethyl 6-formyl-1H-indole-2-carboxylate, a key intermediate.

Step 1: Fischer Indole Synthesis of Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate

-

Rationale: To construct the core indole scaffold from commercially available starting materials.

-

Procedure:

-

Dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting hydrazone intermediate by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Step 2: Cyclization to form Ethyl 5-methyl-1H-indole-2-carboxylate

-

Rationale: To induce the[9][9]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that effectively catalyzes this step.

-

Procedure:

-

Add the purified hydrazone from Step 1 to polyphosphoric acid (PPA) at 80-90 °C.

-

Stir the mixture vigorously for 30-60 minutes.

-

Carefully pour the hot mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the indole product.

-

Step 3: Oxidation of the 5-methyl group to a 6-carboxylic acid

-

Rationale: To introduce the key carbonyl functionality at the desired position. This often requires selective oxidation of the methyl group on the benzene portion of the indole.

-

Procedure:

-

Protect the indole nitrogen (e.g., with a tosyl group) to prevent side reactions.

-

Dissolve the N-protected indole in a suitable solvent (e.g., pyridine/water).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise at a controlled temperature.

-

After the reaction is complete, quench with a reducing agent (e.g., sodium sulfite) and acidify to precipitate the carboxylic acid.

-

Filter the solid and deprotect the nitrogen to yield the final indole-6-carboxylic acid derivative.

-

Methodologies for Biological and In Silico Evaluation

A self-validating system of evaluation requires a combination of computational prediction and empirical biological testing.

In Silico Evaluation: Molecular Docking

Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides crucial insights into the binding mode and affinity of a ligand (the indole derivative) within the active site of a target protein (e.g., EGFR kinase domain). This helps in prioritizing compounds for synthesis and understanding SAR.

Workflow: Molecular Docking of an Indole-6-Carbonyl Derivative

Caption: A typical workflow for molecular docking studies.

In Vitro Biological Assays

Protocol: MTT Assay for Cytotoxicity Evaluation

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[8] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indole-6-carbonyl test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Data Summary and Structure-Activity Relationship (SAR)

Systematic analysis of biological data is essential for understanding how chemical structure relates to activity.

Table 1: Example Cytotoxicity Data for Indole-6-Carbonyl Derivatives against Cancer Cell Lines

| Compound ID | R1 Group (at N1) | R2 Group (on Carbonyl) | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A549 |

| I6C-01 | H | -OCH₃ | 15.2 | 22.5 |

| I6C-02 | -CH₃ | -OCH₃ | 12.8 | 18.4 |

| I6C-03 | H | -NH-Ph | 2.5 | 4.1 |

| I6C-04 | H | -NH-(4-Cl-Ph) | 0.8 | 1.5 |

SAR Insights: From the example data, several conclusions can be drawn:

-

Conversion of the ester (I6C-01) to an amide (I6C-03) significantly enhances cytotoxic activity, likely due to the formation of an additional hydrogen bond.

-

The presence of an electron-withdrawing group (e.g., -Cl) on the phenylamide ring (I6C-04) further increases potency, suggesting a specific interaction in the target's binding pocket.

-

N-methylation (I6C-02) provides a modest improvement in activity compared to the unsubstituted parent compound (I6C-01).

Conclusion and Future Directions

Indole-6-carbonyl derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated ability to potently and selectively modulate key biological targets in cancer, neurodegeneration, and viral diseases provides a strong foundation for further development.[7][22][23] Future research should focus on optimizing the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability, to enhance their in vivo efficacy.[24][25] The continued integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of novel indole-6-carbonyl-based therapeutics to address significant unmet medical needs.

References

-

Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2025). MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Lvov, N.I., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Pleiades Publishing. Available at: [Link]

-

Rovito, R., et al. (2024). Carbonylative synthesis and functionalization of indoles. PMC. Available at: [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

-

Multifunctional Indole-Based Compounds as Potential Anti-Neurodegenerative Agents. (2023). PMC. Available at: [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). Frontiers. Available at: [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. Available at: [Link]

-

Natalia Patricia NV. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wang, G-F., et al. (2015). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ScienceDirect. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. Available at: [Link]

-

Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). ResearchGate. Available at: [Link]

-

Antiviral activity of indole derivatives. (2025). ResearchGate. Available at: [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Available at: [Link]

-

Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2025). MDPI. Available at: [Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed. Available at: [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2025). PMC. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Available at: [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. (2022). Frontiers. Available at: [Link]

-

Synthesis of Heteroaromatic Compounds: Indoles and 6-Membered Rings. (2015). Chem.libretexts.org. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Available at: [Link]

-

Rovito, R., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). MDPI. Available at: [Link]

Sources

- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 17. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 18. Synthesis of Heteroaromatic Compounds: Indoles and 6-Membered Rings [chem-is-you.blogspot.com]

- 19. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 20. pcbiochemres.com [pcbiochemres.com]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. mdpi.com [mdpi.com]

- 23. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]

Strategic Bioisosterism of Azetidin-3-ol: Tuning Polarity, Basicity, and Metabolic Stability

Part 1: Core Directive & Introduction

Azetidin-3-ol (1-hydroxyazetidine or 3-hydroxyazetidine depending on substitution, typically referring to the 3-hydroxy motif) has emerged as a high-value scaffold in modern medicinal chemistry.[1] It serves a dual function: it acts as a bioisostere for larger saturated heterocycles (like morpholine, piperazine, or pyrrolidine) to lower lipophilicity (LogP) and improve metabolic stability, and it represents a structural core that itself requires bioisosteric replacement during lead optimization to address specific liabilities such as hERG inhibition, genotoxicity, or rapid renal clearance.

This technical guide addresses the azetidin-3-ol motif as a central pivot point. We analyze how to deploy it and, crucially, how to replace it with bioisosteres (e.g., oxetanes, fluorinated analogs, bicyclo[1.1.1]pentanes) to fine-tune physicochemical properties.

The Physicochemical Profile

The azetidin-3-ol core is defined by high polarity and the basicity of the ring nitrogen.

-

pKa: The azetidine nitrogen typically has a pKa of ~10-11, making it protonated at physiological pH. Electron-withdrawing groups (EWGs) at the 3-position (like -OH or -F) lower this pKa (inductive effect), often into a more desirable range (pKa 8-9) for permeability and solubility balance.

-

Geometry: The 4-membered ring is puckered (butterfly conformation), offering distinct vectors compared to the chair conformation of 6-membered rings.

-

Metabolic Liability: While more stable than some aliphatic amines, the ring can still undergo oxidative opening or N-dealkylation.

Part 2: Bioisosteric Replacements & Strategy[2][3][4][5][6]

When an azetidin-3-ol moiety encounters issues (e.g., excessive basicity leading to P-gp efflux, or phospholipidosis risk), the following bioisosteric strategies are field-proven.

Oxetan-3-ol: The Non-Basic Polar Switch

Replacing the azetidine nitrogen with oxygen yields the oxetan-3-ol .

-

Mechanistic Impact: This completely removes the basic center, eliminating protonation at pH 7.4. This is critical for reducing hERG liability and improving permeation if the parent molecule is too cationic.

-

H-Bonding: The oxetane oxygen is a weak H-bond acceptor, while the hydroxyl remains a donor/acceptor.

-

Application: Ideal when the N-H or N-R interaction is not essential for binding, but the polar vector of the -OH is required.

3-Fluoroazetidine: Electronic Modulation

Replacing the 3-hydroxyl group with fluorine (or adding fluorine geminal to the hydroxyl).

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen by 1-2 log units. This can improve oral bioavailability by increasing the fraction of un-ionized drug.

-

Metabolic Blockade: Fluorine blocks metabolic oxidation at the C3 position.

Bicyclo[1.1.1]pentane (BCP): The Rigid Spacer

For 1,3-disubstituted azetidines, the BCP core acts as a hyper-rigid, lipophilic bioisostere.

-

Geometry: BCP mimics the linear vector of 1,4-phenyl or 1,3-azetidine substitution but with higher sp3 character.

-

Solubility: Although more lipophilic than azetidin-3-ol, BCPs often disrupt crystal packing, maintaining solubility.

Comparative Physicochemical Data

The following table summarizes the property shifts when replacing an N-alkyl-azetidin-3-ol core.

| Scaffold Variant | pKa (Ring N) | LogP Impact | H-Bond Donor | Metabolic Risk | Primary Utility |

| Azetidin-3-ol | ~8.5 - 9.5 | Low (Polar) | Yes (-OH) | N-dealkylation | Solubilizing group, dipole tuning |

| Oxetan-3-ol | N/A (Neutral) | Lower | Yes (-OH) | Ring opening (acid) | Reducing basicity/hERG, Efflux evasion |

| 3-Fluoroazetidine | ~7.5 - 8.5 | Moderate | No (unless F/OH gem) | Low | pKa tuning, blocking metabolism |

| Cyclobutane-1,3-diol | N/A (Neutral) | Moderate | Yes (-OH) | Low | Carbocyclic isostere, stability |

| Thietan-3-ol | N/A (Neutral) | Higher | Yes (-OH) | S-oxidation | Rare, specific lipophilicity needs |

Part 3: Decision Framework & Visualization

Decision Tree for Azetidin-3-ol Optimization

This diagram guides the medicinal chemist through the selection of bioisosteres based on specific liability data.

Figure 1: Strategic decision tree for optimizing azetidin-3-ol scaffolds based on identified ADME liabilities.

Part 4: Experimental Protocols

Synthesis of 3-Aryloxy-Oxetanes (Oxetane Ether Bioisosteres)

A common application is replacing an azetidin-3-ol ether with an oxetane ether to remove the basic amine. Traditional Williamson ether synthesis often fails with strained rings. The following protocol uses a Brønsted acid-catalyzed strategy, offering higher yields and mild conditions.

Reagents:

-

3-Aryl-oxetan-3-ol (Starting material)

-

Alcohol nucleophile (R-OH)

-

Catalyst:

(Triflimide) or similar Brønsted acid. -

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Preparation: Charge a flame-dried reaction vial with 3-aryl-oxetan-3-ol (1.0 equiv) and the alcohol nucleophile (1.2–1.5 equiv).

-

Solvation: Dissolve in anhydrous DCM (0.2 M concentration relative to oxetane).

-

Catalysis: Cool to 0°C. Add

(5 mol%) dropwise. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the oxetanol.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Dry combined organics over

, filter, and concentrate. -

Purification: Flash column chromatography (typically Hexane/EtOAc gradient). Oxetanes are acid-sensitive; use buffered silica or rapid elution if degradation is observed.

Validation Check:

-

NMR: Look for the characteristic oxetane methylene signals (AB system or doublet/doublet) around

4.5–5.0 ppm. -

Stability:[2][3] Confirm the ring remains intact; ring opening yields a linear chain (diol/ether) observable by a shift in proton signals.

Microsomal Stability Assay (Validation of Metabolic Blockade)

To confirm that fluorination or scaffold hopping (e.g., to oxetane) has improved stability.

Protocol:

-

Incubation Mix: Prepare a master mix containing liver microsomes (human/rat, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound (1 µM final concentration, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives

Pathway Visualization: Synthetic Route to 3-Fluoroazetidine

This diagram outlines the introduction of fluorine to modulate pKa, a critical bioisosteric transformation.

Figure 2: Synthetic workflow for accessing the 3-fluoroazetidine bioisostere from the ketone precursor.

References

-

Bicyclo[1.1.1]pentane as a nonclassical phenyl ring bioisostere. Baran Lab / J. Med. Chem. [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link][4][5][6]

-

Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]

An In-depth Technical Guide to the Metabolic Stability Profile of Indole-Carbonyl-Azetidine Motifs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The indole-carbonyl-azetidine scaffold has emerged as a significant structural motif in modern medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that is conducive to potent and selective interactions with a wide range of biological targets.[1][2][3] However, the successful progression of drug candidates bearing this motif is critically dependent on a thorough understanding and optimization of their metabolic stability. This guide provides an in-depth analysis of the metabolic liabilities and stability-enhancing features of the indole-carbonyl-azetidine core, drawing upon established principles of drug metabolism and field-proven experimental insights.

The Metabolic Landscape of the Indole-Carbonyl-Azetidine Motif

The metabolic fate of a molecule containing the indole-carbonyl-azetidine motif is determined by the interplay of its three constituent parts. The indole ring is often the primary site of metabolic attack, while the azetidine ring can confer significant metabolic stability.[2][4] The central carbonyl linker can also influence the overall metabolic profile.

The indole ring is susceptible to a variety of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] Key metabolic pathways for the indole moiety include:

-

Hydroxylation: This is a common metabolic route for indoles, leading to the formation of various hydroxylated metabolites.[7] The position of hydroxylation can vary depending on the substitution pattern of the indole ring and the specific CYP isoforms involved.

-

Dehydrogenation: Cytochrome P450 enzymes can catalyze the dehydrogenation of indoline (a reduced form of indole) to indole, a process that can have significant therapeutic and toxicological implications.[8][9]

-

Oxidation: The indole ring can undergo further oxidation to form products such as indoxyl, isatin, and oxindole.[5][10] CYP2A6, CYP2C19, and CYP2E1 have been identified as key enzymes in indole oxidation.[5][10]

-

N-Oxidation and Dimerization: Flavin-containing monooxygenase (FMO) enzymes can also contribute to indole metabolism, leading to the formation of N-oxides and dimeric products.[8]

The incorporation of an azetidine ring into drug candidates is a well-established strategy to enhance metabolic stability.[2][4] This four-membered saturated heterocycle offers several advantages:

-

Reduced Lipophilicity: Compared to larger saturated rings like pyrrolidine and piperidine, azetidine generally has lower lipophilicity, which can reduce its susceptibility to metabolism.[11]

-

Steric Hindrance: The rigid and compact nature of the azetidine ring can sterically hinder the approach of metabolizing enzymes to adjacent sites.[11]

-

Altered Electronics: The nitrogen atom in the azetidine ring can influence the electronic properties of the molecule, potentially deactivating adjacent sites towards oxidative metabolism.[11]

While generally stable, the azetidine ring itself is not completely inert to metabolism. The positions adjacent to the nitrogen atom can be susceptible to oxidation.[11]

The carbonyl group linking the indole and azetidine moieties can influence the metabolic profile in several ways:

-

Electronic Effects: The electron-withdrawing nature of the carbonyl group can decrease the electron density of the indole ring, potentially making it less susceptible to oxidative metabolism.[12]

-

Amide Bond Stability: If the carbonyl group is part of an amide linkage, its stability towards hydrolysis by amidases will be a key consideration. Replacing an amide with more stable bioisosteres, such as 1,2,3-triazoles, can be a strategy to mitigate this liability.[13][14]

The following diagram illustrates the potential metabolic pathways for the indole-carbonyl-azetidine motif.

Experimental Assessment of Metabolic Stability

A robust evaluation of metabolic stability is crucial in the early stages of drug discovery to identify and address potential liabilities.[15][16][17] In vitro assays using liver subcellular fractions are the workhorses for this assessment.[18][19]

This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, particularly cytochrome P450s.[18][19]

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (typically ≤0.2%) to avoid enzyme inhibition.[20]

-

In a microcentrifuge tube or 96-well plate, combine liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Add the test compound to the pre-warmed microsomal mixture to initiate the metabolic reaction.

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching of Reaction:

-

Immediately stop the metabolic reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Quantification:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

-

The following diagram outlines the workflow for a typical liver microsomal stability assay.

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive picture of a compound's metabolic fate.[19]

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes.[18] This assay provides a more physiologically relevant measure of intrinsic clearance.

Strategies to Enhance Metabolic Stability

When a compound containing the indole-carbonyl-azetidine motif exhibits poor metabolic stability, several strategies can be employed to improve its profile.[11][25][26]

| Strategy | Rationale | Example Application for Indole-Carbonyl-Azetidine Motif |

| Blocking Sites of Metabolism | Introduce a sterically hindering group or an electron-withdrawing group at or near a metabolically labile site to prevent enzymatic attack.[25][26] | Introduction of a fluorine atom on the indole ring at a position susceptible to hydroxylation. |

| Reducing Lipophilicity | Lowering the lipophilicity of a compound can reduce its affinity for metabolizing enzymes and decrease its rate of metabolism.[11][26] | Replacing a lipophilic substituent on the indole or azetidine ring with a more polar group. |

| Bioisosteric Replacement | Replace a metabolically labile functional group with a bioisostere that is more resistant to metabolism while maintaining the desired biological activity.[11][12][14][27][28][29] | Replacing the indole ring with a more electron-deficient heterocycle like aza-indole or replacing a labile amide linker with a triazole. |

| Conformational Constraint | Locking the molecule in a conformation that is not recognized by metabolizing enzymes can enhance stability.[26] | Introducing a substituent that restricts the rotation around the carbonyl linker. |

Conclusion and Future Perspectives

A thorough understanding of the metabolic stability profile of the indole-carbonyl-azetidine motif is paramount for the successful development of drug candidates incorporating this scaffold. By leveraging a combination of in silico predictions, robust in vitro assays, and strategic medicinal chemistry approaches, researchers can effectively mitigate metabolic liabilities and optimize the pharmacokinetic properties of these promising compounds. Future research in this area will likely focus on the development of more predictive in vitro models and the application of novel chemical strategies to further enhance the metabolic stability of this important class of molecules.

References

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.

- Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.

- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.

- In Vitro Metabolic Stability - Creative Bioarray.

- Oxidation of Indole by Cytochrome P450 Enzymes - UQ eSpace.

- Metabolic Stability Services - Eurofins Discovery.

- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

- Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics.

- Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one - PMC.

- Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC.

- Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library.

- Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR.

- (PDF) Investigation of the potential role of aldehyde oxidase in indole-3-acetic acid synthesis of developing rice grains - ResearchGate.

- Non-Haem Iron Enzymes Drive Azetidine Biosynthesis - Bioengineer.org.

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.

- Indole-3-acetaldehyde oxidase - Wikipedia.

- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC.

- Identification of an aldehyde oxidase involved in indole-3-acetic acid synthesis in Bombyx mori silk gland - PubMed.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.

- Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates - Benchchem.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC.

- Research progress of aldehyde oxidases in plants - PMC.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications - Open Research Library.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.

- Metabolism of Indole‐3‐acetaldehyde. III. Some Characteristics of the Aldehyde Oxidase of Avena Coleoptiles (1971) | R. Rajagopal | 48 Citations - SciSpace.

- Indole alkaloid - Wikipedia.

- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed.

- Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - Taylor & Francis.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.

- A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications.

- Azetidines in Drug Discovery - PharmaBlock.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

- Bioisosteres that influence metabolism - Hypha Discovery Blogs.

- UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Bioisosteric Replacements - Chemspace.

- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - MDPI.

- Chapter 32. The use of bioisosteric groups in lead optimization - ResearchGate.

- Structure of azetidine‐containing compounds found in nature - ResearchGate.

- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC.

- UPLC–MS-based Urine Metabolomics Reveals Indole-3-lactic Acid and Phenyllactic Acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model | Journal of Proteome Research - ACS Publications.

- UPLC-MS-based urine metabolomics reveals indole-3-lactic acid and phenyllactic acid as conserved biomarkers for alcohol-induced liver disease in the Ppara-null mouse model - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. drughunter.com [drughunter.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 18. nuvisan.com [nuvisan.com]